5-Fluorouridine-[6-3H]
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-CZGNNSRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cellular Uptake and Transport Kinetics of 5 Fluorouridine 6 3h
Mechanisms of Nucleoside Analog Entry into Cellular Compartments
The cellular uptake of 5-Fluorouridine-[6-3H] is a complex process governed by the expression and activity of various nucleoside transporter proteins embedded in the cell membrane. These transporters facilitate the movement of the analog from the extracellular environment into the cytoplasm.
Role of Equilibrative Nucleoside Transporters (ENTs) in 5-Fluorouridine-[6-3H] Influx
Equilibrative nucleoside transporters (ENTs) are key players in the uptake of 5-Fluorouridine (B13573) and its parent compound, 5-Fluorouracil (B62378) (5-FU). oncohemakey.comresearchgate.net These transporters, including ENT1 and ENT2, mediate the facilitated diffusion of nucleosides and their analogs across the cell membrane in a sodium-independent manner. spandidos-publications.com ENTs are broadly selective, transporting both purine (B94841) and pyrimidine (B1678525) nucleosides. nih.govresearchgate.net Specifically, ENT1 and ENT2 have been shown to transport 5-FU, the metabolic precursor to 5-Fluorouridine. oncohemakey.com While ENTs facilitate this transport, they generally exhibit a lower affinity for their substrates compared to concentrative nucleoside transporters (CNTs). nih.gov The expression and activity of ENTs, particularly ENT1, are considered important factors in determining cellular sensitivity to fluoropyrimidine-based drugs. aacrjournals.orgnih.gov
Quantitative Analysis of 5-Fluorouridine-[6-3H] Transport Rates
The transport of 5-Fluorouridine-[6-3H] and related compounds can be quantified to understand its kinetics. Studies have shown that the influx of similar compounds, like 5-fluoro[6-3H]deoxyuridine, into mouse leukemia cells is a time-dependent process. nih.gov For the parent compound 5-FU, transport via ENT1 and ENT2 occurs with Michaelis-Menten constant (Km) values of 2.3 mM and 2.6 mM, respectively. oncohemakey.com In human cancer cell lines, the elimination of 5-FU follows Michaelis-Menten kinetics with Km values ranging from 14 to 22 µM and maximal velocity (Vmax) values between 0.025 and 0.13 nmol/10^6 cells per minute. researchgate.net The efficiency of transport, can be compared using the Vmax/Km ratio. For instance, the transport of various nucleobases by hENT1 has been quantified, showing different efficiencies for hypoxanthine (B114508), thymine (B56734), and adenine (B156593) compared to uridine (B1682114). nih.gov
Interactive Data Table: Kinetic Parameters of 5-FU Transport by ENTs
| Transporter | Substrate | Km (mM) |
|---|---|---|
| ENT1 | 5-FU | 2.3 oncohemakey.com |
| ENT2 | 5-FU | 2.6 oncohemakey.com |
Pharmacological Modulation of 5-Fluorouridine-[6-3H] Transport
The transport of 5-Fluorouridine-[6-3H] can be influenced by various pharmacological agents, including specific inhibitors and endogenous nucleosides that compete for the same transport systems.
Inhibition by Specific Nucleoside Transport Inhibitors (e.g., Nitrobenzylthioinosine derivatives)
Nitrobenzylthioinosine (NBMPR) and its derivatives are potent inhibitors of equilibrative nucleoside transport, particularly ENT1. nih.govresearchgate.netresearchgate.net These inhibitors can significantly reduce the uptake of nucleoside analogs. For example, NBMPR has been shown to inhibit the uptake of [3H]gemcitabine, another fluoropyrimidine analog, via hENT1 in pancreatic cancer cells. nih.govbiocrick.com This inhibition can, in some contexts, increase sensitivity to drugs like 5-FU by altering intracellular drug concentrations. nih.govbiocrick.com Dipyridamole (B1670753) is another inhibitor that blocks ENT-mediated transport and has been shown to synergize with certain anticancer agents by increasing the intracellular concentration of their active metabolites. researchgate.netnih.gov The sensitivity of ENTs to these inhibitors varies, with hENT1 being significantly more sensitive to NBMPR and dipyridamole than hENT2. researchgate.net
Competitive Interactions with Endogenous Nucleosides Affecting 5-Fluorouridine-[6-3H] Uptake
Endogenous nucleosides can compete with 5-Fluorouridine-[6-3H] for binding to and transport by nucleoside transporters. cdnsciencepub.com For instance, the influx of hypoxanthine via hENT1 is competitively inhibited by uridine, suggesting a shared binding site for nucleobases and nucleosides. nih.gov In studies with HEp-2 cells, pulse injections of uridine or thymine led to a temporary reduction in 5-FU conversion, indicating competition for uptake or subsequent metabolic pathways. researchgate.net This competition is a critical factor, as the presence of natural nucleosides can modulate the uptake and, consequently, the efficacy of nucleoside analog drugs. karger.com
Cell Type Specificity in 5-Fluorouridine-[6-3H] Cellular Uptake
The rate and mechanism of 5-Fluorouridine-[6-3H] uptake can vary significantly between different cell types. This specificity is largely attributed to the differential expression and function of nucleoside transporter subtypes. nih.govaacrjournals.org Most cell types co-express both concentrative (CNT) and equilibrative (ENT) nucleoside transporters to manage their nucleoside supply. nih.gov The relative expression levels of ENT1 and ENT2, as well as CNTs, can dictate the primary route of uptake for fluoropyrimidines. aacrjournals.org For example, studies in human pancreatic cancer cell lines have shown varied expression of CNT1, CNT3, ENT1, and ENT2, which influences their sensitivity to gemcitabine, a related fluoropyrimidine. aacrjournals.org The role of ENT1 activity in response to cytotoxic agents like etoposide (B1684455) has also been shown to be cell-type dependent. spandidos-publications.com This cellular heterogeneity in transporter expression is a key factor in the variable response to fluoropyrimidine-based therapies observed in different tumors. karger.com
Incorporation of 5 Fluorouridine 6 3h Metabolites into Nucleic Acids
Integration of [6-3H]Fluorouridine Triphosphate ([6-3H]FUTP) into Ribonucleic Acid (RNA)
The primary metabolic fate of 5-FUrd leads to the formation of [6-3H]FUTP, which is then readily incorporated into various species of ribonucleic acid (RNA) by RNA polymerases. oup.comoup.com This process is a major component of the compound's biological effects, as the presence of the fluorinated analog in RNA disrupts its structure, metabolism, and function. nih.gov
The incorporation of 5-FU into RNA is substantially higher than its incorporation into DNA. nih.gov Studies using radiolabeled 5-FU have demonstrated that significantly more of the drug accumulates in RNA compared to DNA. nih.gov In a panel of human cell lines, the level of 5-FU incorporation into RNA was measured to be up to 15,000-fold greater than its incorporation into DNA. nih.gov Specific quantitative analysis in L1210 ascites cells revealed that at its peak, the level of 5-fluorouracil (B62378) (5-FUra) in RNA reached a ratio of one 5-FUra base for every 174 normal nucleotides. nih.gov This high level of incorporation underscores the significance of RNA-directed effects.
Table 1: Quantitative Incorporation of 5-Fluorouracil Metabolites into Nucleic Acids
| Cell Line/Model | Measurement | Finding | Source |
| Human Cell Lines | Comparative Incorporation | Incorporation into RNA is up to 15,000-fold higher than into DNA. | nih.gov |
| L1210 Ascites Cells | Peak RNA Incorporation | 1 5-FUra base per 174 normal nucleotides. | nih.gov |
| HCT116 Cells | Metabolite Sensitivity | Colorectal cancer cells are broadly more sensitive to RNA-damaging metabolite (5-FUR) than the DNA-damaging metabolite (5-FdUR). | nih.gov |
The integration of [6-3H]FUTP has profound effects on ribosomal RNA (rRNA), the most abundant RNA species in the cell. nih.gov The incorporation of 5-FUrd into the 45S rRNA precursor inhibits its maturation into functional 18S and 28S rRNA. nih.gov This inhibitory effect is concentration-dependent; at a concentration of 1 x 10⁻⁴ M, 5-FUrd completely blocks the formation of mature rRNA in Novikoff hepatoma cells. nih.gov In colorectal cancer cell lines, treatment with 5-fluorouridine (B13573) resulted in a 20-30% decrease in the total amount of 18S and 28S rRNA. biorxiv.org This disruption of ribosome biogenesis leads to the formation of defective, fluorinated ribosomes ("F-ribosomes"), which can alter protein synthesis. nih.gov
Transfer RNA (tRNA) is also a significant target for [6-3H]FUTP incorporation, leading to functional impairments. The presence of 5-FU within tRNA molecules interferes with the enzymatic modifications that are critical for their proper structure and function. nih.gov Specifically, administration of 5-fluorouridine in mice led to a marked reduction in the levels of modified nucleosides such as 5-methyluridine (B1664183) (m⁵U), pseudouridine (B1679824) (Ψ), and dihydrouridine in liver tRNA. nih.gov This is attributed to the inhibition of tRNA-modifying enzymes, such as tRNA uracil-5-methyltransferase. nih.govnih.gov Studies using Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) confirmed a consistent loss of m⁵U in newly transcribed tRNA during 5-FU exposure in human HEK293T cells. biorxiv.org These alterations in tRNA modification can impair the fidelity and efficiency of the translation process.
Table 2: Effect of 5-Fluorouridine on tRNA Modifications in Mouse Liver
| Modified Nucleoside | Effect | Source |
| 5-methyluridine (m⁵U) | Marked specific reduction | nih.gov |
| Pseudouridine (Ψ) | Marked specific reduction | nih.gov |
| Dihydrouridine | Marked specific reduction | nih.gov |
| 3-(3-amino-3-carboxypropyl)uridine | No effect | nih.gov |
Beyond the major RNA classes, 5-FU metabolites are also incorporated into non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), affecting their expression and regulatory functions. nih.govnih.gov Microarray analyses have shown that 5-FU treatment leads to significant changes in the expression profiles of miRNAs in human breast and colorectal cancer cells. nih.gov Numerous studies have identified specific lncRNAs and miRNAs whose altered expression is associated with cellular response and resistance to 5-FU. nih.govdovepress.com For instance, the lncRNA NOP14-AS1 was found to be overexpressed in 5-Fu-resistant colorectal cancer cells. promegaconnections.com These findings indicate that the disruption of ncRNA networks is another important aspect of 5-FU's mechanism of action. nih.gov
Modification of Messenger RNA (mRNA) and its Translation
Integration of [6-3H]Fluorodeoxyuridine Triphosphate ([6-3H]FdUTP) into Deoxyribonucleic Acid (DNA)
In addition to its effects on RNA, 5-FUrd can be metabolized to [6-3H]fluorodeoxyuridine triphosphate ([6-3H]FdUTP). oup.com This metabolite is recognized by DNA polymerases and can be erroneously incorporated into the DNA strand in place of the natural nucleotide, deoxythymidine triphosphate (dTTP). oup.comoup.com The incorporation of 5-FdUTP into the genome has been confirmed in various human tumor cells. oup.comnih.gov This event introduces a lesion that can inhibit DNA replication and trigger DNA damage responses. oup.complos.org The presence of the fluorine atom at the C5 position of the uracil (B121893) base makes the site resistant to removal by uracil-DNA glycosylase, an enzyme that typically excises uracil from DNA, thus exacerbating the resulting DNA damage. oncotarget.com
Mechanisms of Misincorporation into DNA Strands
The incorporation of a metabolite of 5-Fluorouridine-[6-3H] into DNA is a multi-step process that results in a fraudulent base being inserted into the genetic material. This process begins after the cellular uptake of 5-Fluorouridine.
Initial Phosphorylation: Inside the cell, 5-Fluorouridine (FUrd) is first phosphorylated by the enzyme uridine (B1682114) kinase to form 5-fluorouridine monophosphate (FUMP). calis.edu.cn
Conversion to Triphosphate: FUMP is subsequently phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP) and then to 5-fluorouridine triphosphate (FUTP). While FUTP is a substrate for RNA polymerase and leads to RNA-directed effects, a separate pathway diverts these metabolites toward DNA. calis.edu.cnplos.org
Reduction to Deoxyribose Form: The critical step for potential DNA incorporation is the conversion of the ribonucleotide FUDP into its deoxyribonucleotide counterpart, 5-fluoro-2'-deoxyuridine (B1346552) diphosphate (FdUDP). This reaction is catalyzed by the enzyme ribonucleotide reductase. biorxiv.org
Final Phosphorylation: FdUDP is then phosphorylated to create 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP). plos.org
Misincorporation by DNA Polymerase: FdUTP structurally mimics the natural DNA precursor, deoxythymidine triphosphate (dTTP). DNA polymerase can mistakenly recognize FdUTP and incorporate it into a growing DNA strand during replication, placing a 5-fluorouracil (5-FU) base opposite an adenine (B156593) base. plos.orgnih.gov
Induction of DNA Damage: The presence of 5-FU within the DNA helix constitutes a form of DNA damage. vumc.nl This lesion can be recognized and excised by repair enzymes, most notably uracil-DNA glycosylase (UDG), which initiates the base excision repair pathway. plos.orgvumc.nl The attempt to repair numerous 5-FU lesions can lead to the formation of DNA strand breaks, contributing to the compound's biological effects. vumc.nl
Quantitative Assessment of [6-3H] Label in DNA
The tritium (B154650) ([3H]) atom at the 6-position of the fluorouracil base serves as a stable radiolabel for tracking the molecule's fate. This specific labeling is advantageous because the hydrogen at this position is not readily exchanged during enzymatic and hydrolytic procedures used to isolate and analyze nucleic acids. asm.org
The quantitative assessment of DNA incorporation involves several steps:
Cells or tissues are exposed to 5-Fluorouridine-[6-3H].
Following exposure, nucleic acids are extracted and purified, with specific procedures to separate DNA from RNA.
The purified DNA is then completely hydrolyzed into its constituent bases or nucleotides.
Techniques such as paper chromatography or high-performance liquid chromatography (HPLC) are used to separate the components.
The amount of radioactivity in the fraction corresponding to 5-fluorouracil is measured using a liquid scintillation counter.
This method allows for a precise determination of the amount of the drug's metabolite that has been incorporated into the cellular DNA. Studies using similar methodologies, such as gas chromatography-mass spectrometry for non-radiolabeled 5-FU, have provided quantitative data on the extent of incorporation in various tissues. For instance, in human colorectal cancer biopsies, maximal incorporation into DNA was observed 24 hours after administration. nih.govresearchgate.net
Table 1: Example of 5-FU Incorporation Levels in Human Colorectal Cancer Tissue This interactive table presents data on the measured incorporation of 5-fluorouracil (5-FU) into the RNA and DNA of human tumor tissues following administration. The data illustrates the typical quantitative levels that can be assessed.
| Time Point After Administration | Maximum Incorporation into RNA (pmol/µg RNA) | Maximum Incorporation into DNA (fmol/µg DNA) |
|---|---|---|
| ~24 hours | 1.0 | 127 |
Data derived from studies on human colorectal cancer biopsy specimens. nih.govresearchgate.net
Factors Influencing Relative RNA vs. DNA Incorporation of 5-Fluorouridine-[6-3H] Metabolites
The extent to which metabolites of 5-Fluorouridine-[6-3H] are incorporated into RNA versus DNA is not fixed but is influenced by a dynamic interplay of several cellular factors.
Enzyme Activity: The balance between RNA and DNA incorporation is heavily dependent on the relative activities of key enzymes. The pathway to RNA incorporation is driven by the kinases that produce FUTP for RNA polymerase. oncohemakey.com In contrast, the pathway to DNA incorporation is critically reliant on the activity of ribonucleotide reductase, the enzyme that converts FUDP to FdUDP. biorxiv.org The expression and activity level of ribonucleotide reductase is a primary determinant of how much of the fluorinated nucleotide pool is shunted towards DNA synthesis.
Intracellular Nucleotide Pools: The sizes of the competing pools of natural pyrimidine (B1678525) nucleotides play a crucial role. oncohemakey.com
UTP Levels: A high intracellular concentration of uridine triphosphate (UTP) will compete with FUTP for incorporation into RNA, thereby potentially reducing the extent of RNA modification.
dTTP Levels: A high concentration of deoxythymidine triphosphate (dTTP) will compete with FdUTP for incorporation into DNA. Conversely, since a key mechanism of action of 5-FU metabolites is the inhibition of thymidylate synthase (TS), this can lead to a depletion of dTTP pools. plos.org A lower level of competing dTTP can, in turn, increase the relative rate of FdUTP misincorporation into the DNA strand.
Cell Type and Metabolic State: Different cell types exhibit distinct metabolic patterns, which can lead to a preference for either RNA or DNA incorporation. biorxiv.orgoncohemakey.com Some tumor cell lines show a natural bias for incorporating 5-FU into RNA, and their sensitivity to the compound is primarily linked to RNA damage. biorxiv.org Others may be more susceptible to DNA-directed effects. This variability is tied to the specific expression and regulation of the metabolic and repair enzymes within that cell type. Research has shown that in some cancer models, far more of the drug accumulates in RNA than in DNA. biorxiv.org Furthermore, a significant correlation between the amount of incorporation into RNA and the amount incorporated into DNA has been observed in tumor tissues, suggesting a linked metabolic process. nih.govresearchgate.net
Biochemical and Cellular Consequences of 5 Fluorouridine 6 3h Metabolite Action
Enzyme Inhibition by Fluorinated Nucleotides
Thymidylate Synthase (TS) Inhibition by 5-Fluorodeoxyuridine Monophosphate ([6-3H]FdUMP)
A primary mechanism of action of 5-fluorouracil's metabolites is the potent inhibition of thymidylate synthase (TS) by 5-fluorodeoxyuridine monophosphate ([6-3H]FdUMP). researchgate.netacs.orgspandidos-publications.com TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.netvumc.nl [6-3H]FdUMP acts as a suicide inhibitor by forming a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). calis.edu.cnvumc.nl This complex blocks the binding of the natural substrate, dUMP, to the enzyme's active site, thereby halting dTMP production. calis.edu.cnbccancer.bc.ca The formation of this stable covalent complex effectively sequesters the enzyme, leading to a functional inactivation of TS. researchgate.netacs.org Studies using [6-3H]FdUMP in ligand-binding assays have been instrumental in determining the number of free TS binding sites, providing a direct measure of enzyme inhibition. vumc.nl
Downstream Effects on De Novo Pyrimidine (B1678525) Synthesis Pathway
The inhibition of thymidylate synthase by [6-3H]FdUMP has significant downstream consequences for the de novo pyrimidine synthesis pathway. The blockage of dUMP to dTMP conversion leads to an accumulation of dUMP. researchgate.net This imbalance in the nucleotide pool, specifically the depletion of dTTP and the accumulation of dUTP, disrupts the normal ratios of deoxynucleotide triphosphates (dNTPs) required for DNA replication and repair. plos.org In some cellular models, this disruption has been observed to cause a slowdown in the S-phase of the cell cycle. iiarjournals.org Furthermore, some studies have shown that exposure to fluoropyrimidines can lead to an upregulation of genes involved in de novo pyrimidine biosynthesis, such as carB and pyrB, as a compensatory response to the perturbation of the pyrimidine nucleotide pool. nih.gov
Perturbation of Nucleic Acid Integrity and Function
Induction of DNA Strand Breaks and DNA Damage Response Pathways in Cellular Models
The metabolic products of 5-Fluorouridine-[6-3H] induce significant damage to DNA. One major mechanism is the misincorporation of fluorodeoxyuridine triphosphate ([6-3H]FdUTP) and the accumulated dUTP into the DNA strand in place of dTTP. oup.comfrontiersin.org This incorporation leads to the formation of single and double-strand breaks, triggering the DNA damage response (DDR) pathways. spandidos-publications.comwiley.com The presence of these breaks is often marked by the phosphorylation of H2AX (γH2AX), which serves to recruit DNA repair proteins. wiley.com Both the ATR and ATM checkpoint signaling pathways are activated in response to the genotoxic damage caused by 5-FU metabolites. plos.org These pathways are critical for cell survival, as they can halt cell cycle progression to allow for DNA repair or, if the damage is too extensive, initiate apoptosis. plos.orgnih.gov Studies have demonstrated that disabling key components of the base excision repair (BER) pathway, such as XRCC1 or APE1, sensitizes cancer cells to the effects of 5-fluorodeoxyuridine, highlighting the crucial role of this repair pathway in mitigating the DNA damage induced by its metabolites. plos.org
| Metabolite | Mechanism of DNA Damage | Activated DNA Damage Response Pathways | Key Proteins Involved in Repair/Response |
|---|---|---|---|
| [6-3H]FdUTP | Misincorporation into DNA leading to strand breaks. oup.comspandidos-publications.com | ATR and ATM checkpoint signaling. plos.org | γH2AX, XRCC1, APE1. plos.orgwiley.com |
| dUTP (accumulated) | Incorporation into DNA causing instability and breaks. plos.org | Base Excision Repair (BER). plos.org | Uracil-DNA Glycosylase (UDG). calis.edu.cn |
Impact on Cellular Homeostasis in In Vitro Models
The enzymatic inhibition and nucleic acid damage caused by the metabolites of 5-Fluorouridine-[6-3H] profoundly impact cellular homeostasis in in vitro models. A primary effect is the inhibition of cell proliferation. plos.org This is often accompanied by cell cycle arrest, with studies showing an accumulation of cells in the G1 phase and a reduction in cells entering the S and G2 phases. plos.org Furthermore, these metabolites can induce apoptosis, or programmed cell death, as a consequence of irreparable DNA damage. frontiersin.orgplos.org In some cell lines, treatment with 5-FU has been shown to induce features of autophagy. frontiersin.org Another observed effect is the induction of a senescent phenotype in certain cell types, characterized by an increase in senescence-associated β-galactosidase activity. plos.orgnih.gov These multifaceted impacts on cellular processes underscore the potent and complex effects of 5-Fluorouridine-[6-3H] metabolites on cellular health and survival.
| Cellular Process | Observed Effect | Supporting Evidence |
|---|---|---|
| Cell Proliferation | Inhibition. plos.org | Reduced cell numbers over time in culture. |
| Cell Cycle | Arrest in G1 phase. plos.org | Flow cytometry analysis showing increased G1 population. plos.org |
| Apoptosis | Induction. frontiersin.orgplos.org | Increased markers of programmed cell death. |
| Autophagy | Induction of autophagic features. frontiersin.org | Ultrastructural and molecular evidence in treated cells. |
| Senescence | Induction of a senescent phenotype. plos.orgnih.gov | Increased senescence-associated β-galactosidase staining. nih.gov |
Cell Cycle Progression Alterations (e.g., S-phase arrest)
The metabolites of 5-Fluorouridine-[6-3H] are potent disruptors of the cell cycle, a tightly regulated process governing cell division. A primary consequence of their action is the induction of cell cycle arrest, most notably in the S-phase, the period of active DNA synthesis. researchgate.netiiarjournals.orgnih.gov This arrest is a direct result of the inhibition of thymidylate synthase by the metabolite fluorodeoxyuridine monophosphate (FdUMP), which leads to a depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. oncotarget.commdpi.com
The disruption of DNA synthesis triggers cellular checkpoint mechanisms. iiarjournals.orgoncotarget.com Specifically, the S-phase arrest induced by 5-fluorouracil (5-FU), the parent compound of 5-Fluorouridine (B13573), has been shown to be dependent on the activation of the checkpoint kinase 1 (Chk1). researchgate.net In some cancer cell lines, such as SW620, treatment with 5-FU leads to a significant increase in the percentage of cells in the S-phase, with a corresponding decrease in the G0/G1 and G2/M phases. researchgate.net However, the specific phase of arrest can be cell-type dependent, with some studies reporting a G1/S or G2/M block in other cell lines. researchgate.netiiarjournals.orgplos.org For instance, in certain gastric and colorectal cancer cell lines, an accumulation of cells in the G0/G1 phase has been observed. researchgate.net
The incorporation of fluorouridine triphosphate (FUTP), another metabolite, into RNA can also contribute to cell cycle disruption by interfering with RNA processing and function. biomolther.org This RNA-directed damage primarily occurs in the G1 phase. iiarjournals.org The net effect of these metabolic disruptions is a halt in cellular proliferation, providing a window for DNA repair mechanisms to be activated or, if the damage is too severe, for the initiation of cell death pathways. iiarjournals.org
Table 1: Effects of 5-Fluorouracil on Cell Cycle Progression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference(s) |
|---|---|---|---|
| SW620 | Colon Cancer | S-phase arrest | researchgate.net |
| CT26-CEA | Colon Cancer | S-phase arrest | researchgate.net |
| 4T1 | Breast Cancer | S-phase arrest | researchgate.net |
| AGS | Gastric Cancer | G0/G1 phase accumulation | researchgate.net |
| HT-29 | Colorectal Cancer | G0/G1 phase accumulation | researchgate.net |
| DLD-1 | Colorectal Cancer | G0/G1 phase accumulation | researchgate.net |
| HSC-4 | Oral Cancer | S-phase arrest | researchgate.net |
| HCT116 | Colorectal Cancer | G1/S phase arrest | oncotarget.comiiarjournals.org |
| COLO-320 | Colorectal Cancer | S-phase arrest | iiarjournals.org |
| RPMI 4788 | Colon Cancer | Early S-phase accumulation | nih.gov |
Mechanisms of Apoptotic Induction in Cellular Systems
When the cellular damage inflicted by the metabolites of 5-Fluorouridine-[6-3H] is irreparable, the cell undergoes programmed cell death, or apoptosis. This process is a critical mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by 5-fluorouridine and its parent compound, 5-FU, involves a complex interplay of various signaling pathways. oncotarget.commedchemexpress.comnih.gov
Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated. scirp.orgoncotarget.com The intrinsic pathway is often triggered by cellular stress, such as DNA damage. oncotarget.com This leads to mitochondrial destabilization, the release of cytochrome c, and the activation of caspases, which are proteases that execute the apoptotic program. oncotarget.comscirp.orgspandidos-publications.com Studies have shown that 5-FU treatment can up-regulate the pro-apoptotic protein Bax, a key player in the intrinsic pathway, and increase the activity of caspase-3 and caspase-9. scirp.orgspandidos-publications.com
The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas and TRAIL receptors (DR4 and DR5). oncotarget.comscirp.orgoncotarget.com This binding leads to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8. oncotarget.comoncotarget.com Research indicates that 5-FU can increase the expression of Fas and sensitize cells to TRAIL-induced apoptosis. scirp.orgoncotarget.com
The tumor suppressor protein p53 plays a significant, though not always essential, role in 5-FU-induced apoptosis. oncotarget.comscirp.org p53 can act as a transcription factor to upregulate pro-apoptotic genes like Bax and death receptors. scirp.orgoncotarget.com In some cellular contexts, the apoptotic response to 5-FU is p53-dependent, while in others, it can proceed independently of p53 function. oncotarget.com
Table 2: Key Proteins Involved in 5-Fluorouracil-Induced Apoptosis
| Protein | Pathway | Role in Apoptosis | Reference(s) |
|---|---|---|---|
| p53 | Both | Transcription factor, upregulates pro-apoptotic genes | oncotarget.comscirp.org |
| Bax | Intrinsic | Promotes mitochondrial outer membrane permeabilization | scirp.orgoncotarget.comspandidos-publications.com |
| Cytochrome c | Intrinsic | Released from mitochondria, activates caspases | oncotarget.comoncotarget.com |
| Caspase-3 | Both | Executioner caspase, cleaves cellular substrates | scirp.orgoncotarget.comspandidos-publications.com |
| Caspase-8 | Extrinsic | Initiator caspase, activated by death receptors | scirp.orgoncotarget.comspandidos-publications.com |
| Caspase-9 | Intrinsic | Initiator caspase, activated by cytochrome c release | scirp.org |
| Fas | Extrinsic | Death receptor | scirp.org |
| DR4/DR5 (TRAIL Receptors) | Extrinsic | Death receptors | oncotarget.comoncotarget.com |
Autophagy and Reactive Oxygen Species (ROS) Production Pathways in Cellular Models
In addition to apoptosis, cells treated with 5-fluorouridine metabolites can exhibit other stress responses, including autophagy and the production of reactive oxygen species (ROS). plos.orgplos.org Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. It can act as a survival mechanism under stress, but can also contribute to cell death.
Studies have shown that 5-FU can induce autophagy in various cancer cell lines. plos.orgplos.orgnih.gov This is characterized by the formation of autophagosomes and the upregulation of autophagy-related proteins like Beclin-1 and the conversion of LC3-I to LC3-II. plos.orgnih.gov Interestingly, the role of autophagy in the context of 5-FU treatment appears to be complex and potentially cell-type specific. In some cases, autophagy acts as a protective mechanism, and its inhibition can enhance 5-FU-induced apoptosis. biomolther.orgplos.orgnih.gov In contrast, in 5-FU resistant colon cancer cells, a decrease in autophagy has been observed, suggesting its role in mediating drug sensitivity. biomolther.orgkoreascience.kr
The production of ROS, which are chemically reactive molecules containing oxygen, is another significant consequence of 5-FU treatment. plos.orgnih.gov ROS can be generated in response to cellular stress and can damage DNA, proteins, and lipids. plos.org The generation of ROS has been linked to the induction of apoptosis by 5-FU. mdpi.complos.org For example, in some lung cancer cells, the inhibition of autophagy was found to stimulate ROS formation, which in turn promoted 5-FU-mediated apoptosis. plos.orgnih.gov This suggests a complex interplay between autophagy and ROS in determining the ultimate fate of the cell following treatment with 5-fluorouridine metabolites.
Table 3: Interplay of Autophagy and ROS in Response to 5-Fluorouracil
| Cellular Response | Observation in Cellular Models | Potential Consequence | Reference(s) |
|---|---|---|---|
| Autophagy | Induction observed in several cancer cell lines (e.g., A549 lung cancer, cardiomyocytes). plos.orgplos.orgnih.gov Decreased autophagy seen in 5-FU resistant colon cancer cells. biomolther.orgkoreascience.kr | Can be a pro-survival mechanism; its inhibition may enhance apoptosis. plos.orgnih.gov May be linked to drug sensitivity. biomolther.orgkoreascience.kr | |
| ROS Production | Increased ROS levels observed in endothelial cells and some cancer cells. plos.orgnih.gov | Can induce apoptosis and other forms of cell death. mdpi.complos.org | |
| Crosstalk | Inhibition of autophagy can stimulate ROS formation, leading to enhanced apoptosis. plos.orgnih.gov ROS can modulate autophagic function. biomolther.org | Complex interplay determining cell fate (survival vs. death). |
Mechanisms of Altered Cellular Responsiveness to Fluoropyrimidines: Insights from 5 Fluorouridine 6 3h Studies
Role of Dihydropyrimidine (B8664642) Dehydrogenase (DPYD) in Fluoropyrimidine Catabolism and its Impact on Intracellular Metabolite Levels
Genetic variations in the DPYD gene can lead to DPD deficiency, a condition that significantly impairs the breakdown of fluoropyrimidines. Individuals with partial or complete DPD deficiency experience increased systemic exposure to active fluoropyrimidines, which can lead to severe and potentially fatal toxicities. This is because reduced DPD activity leads to higher intracellular concentrations of 5-FU and its cytotoxic metabolites. The DPYD gene is highly polymorphic, with numerous variants identified that can result in reduced or absent enzyme activity.
The activity of DPD varies widely among individuals, largely due to these genetic polymorphisms. For instance, heterozygous carriers of the DPYD2A allele, a well-studied variant, show a 50% reduction in DPD activity. Studies have shown a correlation between DPD enzyme activity and DPD mRNA expression. The prevalence of partial DPD deficiency in the European population is estimated to be between 3% and 9%, while complete deficiency is much rarer.
The clinical implication of DPD's role is significant. In patients with normal DPD function, a substantial portion of the administered fluoropyrimidine is catabolized, thus limiting the amount available for anabolic conversion to its active cytotoxic forms. Conversely, in DPD-deficient individuals, the catabolic pathway is compromised, leading to a shunt of 5-FU towards the anabolic pathways and a subsequent increase in intracellular levels of cytotoxic metabolites like fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP). While high DPD levels in tumors can contribute to 5-FU resistance, systemic DPD deficiency is a major cause of drug-related toxicity.
Table 1: Impact of DPYD Polymorphisms on DPD Enzyme Activity
| DPYD Variant | Effect on DPD Activity | Clinical Consequence | Reference |
|---|---|---|---|
| DPYD2A (c.1905+1G>A) | Complete loss of function in homozygous individuals; 50% reduction in heterozygous carriers. | Increased risk of severe fluoropyrimidine toxicity. | |
| DPYD13 (c.1679T>G) | Non-functional DPYD variant. | Increased risk of fluoropyrimidine toxicity. | |
| c.2846A>T (Asp949Val) | Decreased function variant. | Associated with altered DPD activity and potential for increased toxicity. | |
| Ser534Asn (1601G>A) | Associated with a statistically significant deviation from median DPD activity. | May contribute to variability in 5-FU metabolism. |
Modulations in Anabolic Enzyme Expression and Activity (e.g., OPRT, Thymidine (B127349) Kinase)
The anabolic activation of 5-FU to its cytotoxic metabolites is a critical determinant of its therapeutic efficacy. Key enzymes in this process include orotate (B1227488) phosphoribosyltransferase (OPRT) and thymidine kinase (TK). Alterations in the expression and activity of these enzymes are significant mechanisms of both intrinsic and acquired resistance to fluoropyrimidines.
OPRT is a pivotal enzyme that catalyzes the conversion of 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP), a crucial first step in one of the primary anabolic pathways. Studies have consistently demonstrated a strong correlation between OPRT activity and sensitivity to 5-FU. Decreased OPRT expression is a well-established mechanism of 5-FU resistance in various cancer cell lines. For instance, in 5-FU-resistant colorectal cancer cells (SW48/5FUR), reduced OPRT levels lead to decreased intracellular fluoro-deoxyuridine monophosphate (FdUMP), contributing to resistance. Conversely, overexpression of the OPRT gene in gastric cancer cell lines has been shown to significantly increase their sensitivity to 5-FU.
Thymidine kinase (TK) plays a role in the "salvage pathway" of nucleotide synthesis and can also influence fluoropyrimidine metabolism. Increased TK expression has been associated with resistance to 5-FU-based chemotherapies. In some resistant cell lines, an increased amount of TK can enhance the efficacy of alternative fluoropyrimidines like fluoro-deoxyuridine (FdU), which is activated by TK. However, in other contexts, deficiency in TK can lead to high-level resistance to FdUrd because the cells are unable to convert it to the active metabolite FdUMP.
The interplay between these anabolic enzymes can be complex and cell-type specific. For example, in the 5-FU-resistant breast cancer cell line MCF-7/5-FUR, decreased OPRT was a primary driver of resistance. In another resistant colon cancer cell line, LS174T/5FUR, lower OPRT expression and higher TK expression were observed, suggesting a shift towards the salvage pathway for dTMP synthesis, thereby conferring 5-FU resistance.
Table 2: Changes in Anabolic Enzyme Activity in 5-FU Resistant Cancer Cell Lines
| Cell Line | Parental Cell Line | Change in OPRT | Change in TK | Consequence for 5-FU Resistance | Reference |
|---|---|---|---|---|---|
| SW48/5FUR | SW48 (Colon Cancer) | Decreased | Increased | Decreased FdUMP synthesis from 5-FU, but potential for FdU efficacy. | |
| LS174T/5FUR | LS174T (Colon Cancer) | Decreased | Increased | Increased dTMP synthesis via salvage pathway, leading to 5-FU resistance. | |
| MCF-7/5-FUR | MCF-7 (Breast Cancer) | Decreased | Decreased | Decreased FdUMP synthesis. | |
| HCT-8/FdUrd Resistant | HCT-8 (Colon Cancer) | Unchanged | Deficient | Inability to convert FdUrd to FdUMP, leading to FdUrd resistance. |
Impact of Nucleoside Transporter Alterations on 5-Fluorouridine-[6-3H] Uptake and Intracellular Accumulation
The entry of fluoropyrimidines into cancer cells is a critical prerequisite for their cytotoxic activity and is mediated by nucleoside transporters. The human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are the primary families of proteins responsible for this transport. Specifically, 5-FU is transported into cells by hENT1 and hENT2. Alterations in the expression and function of these transporters can significantly impact the intracellular accumulation of 5-FU and its metabolites, thereby influencing cellular responsiveness.
Studies have shown a correlation between the expression levels of nucleoside transporters and sensitivity to fluoropyrimidines. In pancreatic cancer cell lines, a significant correlation was found between hENT1 mRNA levels and the IC50 value of 5-FU, suggesting that hENT1 plays a crucial role in 5-FU resistance. Interestingly, in this context, higher expression of hENT1 was associated with lower sensitivity to 5-FU. This could be because hENT1 may preferentially facilitate the uptake of natural nucleosides over 5-FU, or it may act as a bidirectional transporter.
Conversely, downregulation of nucleoside transporters like hENT1 can also lead to decreased drug uptake, limiting the access of 5-FU to the intracellular environment and contributing to resistance. Defective nucleoside transport has been identified as a mechanism of resistance to fluorodeoxyuridine in a colon cancer cell line.
Furthermore, drug-induced alterations in transporter activity have been observed. For example, treatment of RIF-1 cells with 5-FU led to an increase in the number of nucleoside transporters on the cell membrane. This suggests a dynamic regulation of transporter expression and localization
Methodological Considerations for 5 Fluorouridine 6 3h Tracer Studies
Radiochemical Purity and Stability Assessment of 5-Fluorouridine-[6-3H]
The foundation of any successful tracer study lies in the purity and stability of the radiolabeled compound. The radiochemical purity (RCP) of 5-Fluorouridine-[6-3H] refers to the proportion of tritium (B154650) radioactivity that is incorporated into the 5-Fluorouridine (B13573) molecule itself. ymaws.com It is imperative to assess the RCP upon receipt of the compound and periodically throughout its use to ensure that observed radioactivity is not due to radiolabeled impurities. ymaws.com
High-performance liquid chromatography (HPLC) is a cornerstone technique for determining RCP. researchgate.netredalyc.orgnih.gov This method separates the parent compound from any potential radiochemical impurities, allowing for their individual quantification. researchgate.netnih.gov A stability-indicating HPLC method is crucial, which can resolve the intact drug from its degradation products. researchgate.netnih.gov
The stability of 5-Fluorouridine-[6-3H] is influenced by several factors, including storage temperature, solvent, and light exposure. nih.govnih.gov Studies on the non-radiolabeled counterpart, 5-fluorouracil (B62378) (5-FU), provide valuable insights. For instance, 5-FU solutions are more stable at lower temperatures, with storage at 0-4°C preserving solutions for at least four months. sigmaaldrich.com However, crystallization can occur at 4°C, which necessitates careful monitoring. nih.gov Alkaline conditions tend to promote the degradation of 5-FU. nih.gov It is also known that 5-FU is susceptible to degradation in the presence of certain enzymes, such as dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov
Long-term storage of 5-Fluorouridine-[6-3H] is typically recommended at -20°C or -80°C in an appropriate solvent to minimize degradation and maintain radiochemical purity. medchemexpress.com For instance, stock solutions of 5-Fluorouridine are stable for up to one month at -20°C and for six months at -80°C when stored under nitrogen. medchemexpress.com Regular stability checks using chromatographic methods are essential to confirm the integrity of the tracer throughout the duration of an experiment.
Quantitative Measurement of [6-3H] Label in Cellular Fractions and Macromolecules
Following incubation with 5-Fluorouridine-[6-3H], the next critical step is the accurate quantification of the tritium label within various cellular components. This allows researchers to trace the metabolic fate of the compound, from its uptake into the cell to its incorporation into macromolecules like RNA and DNA.
Extraction and Separation Techniques for Radiolabeled Nucleic Acids (RNA, DNA)
To determine the extent of 5-Fluorouridine-[6-3H] incorporation into nucleic acids, it is first necessary to extract and separate RNA and DNA from other cellular components. A common approach involves cell lysis followed by precipitation of macromolecules. The catabolic metabolism of fluorouracil results in degradation products that are typically inactive and excreted. rxlist.com When fluorouracil is labeled at the six-carbon position, a significant portion of the radioactivity is excreted in the urine, indicating that this label is not readily metabolized to CO2. rxlist.com
The process generally involves washing the cells to remove extracellular radiolabel, followed by homogenization in a lysis buffer. Subsequently, techniques such as acid precipitation (e.g., with trichloroacetic acid or perchloric acid) are employed to separate the acid-insoluble fraction, which contains macromolecules like nucleic acids and proteins, from the acid-soluble fraction, containing nucleotides and other small molecules.
Further separation of RNA and DNA can be achieved through various methods. Enzymatic digestion using DNase or RNase can selectively remove one type of nucleic acid, allowing for the quantification of the other. Alternatively, chromatographic techniques or differential precipitation methods can be used for a more direct separation of RNA and DNA.
Analysis of Radiolabeled Metabolites via Chromatographic Methods (e.g., HPLC, Paper Chromatography)
Chromatographic methods are paramount for separating and quantifying 5-Fluorouridine-[6-3H] and its various metabolites. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose, offering high resolution and sensitivity. ddtjournal.comresearchgate.net By coupling the HPLC system with a radioactivity detector, it is possible to generate a radiochromatogram that shows the distribution of tritium among the parent compound and its metabolites. ddtjournal.com
Different types of HPLC columns, such as reversed-phase C18 columns, can be used to separate compounds based on their polarity. researchgate.net The mobile phase composition is optimized to achieve the best separation of the analytes of interest. researchgate.net For instance, a gradient of acetonitrile (B52724) in water with an acidic modifier like formic or trifluoroacetic acid is often employed. nih.govwiley.com
Paper chromatography, though a more classical technique, can also be an effective and simpler method for separating metabolites. In this method, a spot of the cellular extract is applied to a paper strip, and a solvent is allowed to move up the paper by capillary action, separating the compounds based on their differential partitioning between the stationary phase (the paper) and the mobile phase (the solvent).
The table below provides an example of retention times for 5-Fluorouracil and related compounds using an HPLC method, which is crucial for identifying peaks in a chromatogram.
| Compound | Retention Time (minutes) |
| 5-Fluorouracil | ~6 |
This is an example retention time and can vary significantly based on the specific HPLC method used.
Scintillation Counting Techniques for Tritium Detection
Liquid scintillation counting is the gold standard for quantifying the low-energy beta particles emitted by tritium (³H). redalyc.orgddtjournal.comresearchgate.net After extraction and separation, the samples containing the tritiated compounds are mixed with a scintillation cocktail. The beta particles from the tritium excite the scintillator molecules in the cocktail, which in turn emit photons of light. A photomultiplier tube in the liquid scintillation counter detects these light flashes, and the rate of these flashes is proportional to the amount of radioactivity in the sample. mattioli1885journals.com
This technique is used to quantify the total radioactivity in cellular fractions (e.g., acid-soluble and acid-insoluble fractions) and in the eluates from chromatographic separations. redalyc.orgnih.govddtjournal.com Proper calibration and quench correction are essential for obtaining accurate quantitative data. Quenching, which is the reduction in the efficiency of light production and detection, can be caused by various substances in the sample and must be accounted for to ensure the reliability of the results.
Experimental Design for In Vitro Cellular Studies Utilizing 5-Fluorouridine-[6-3H]
A well-designed in vitro experiment is crucial for obtaining meaningful data on the cellular pharmacology of 5-Fluorouridine-[6-3H]. This includes carefully controlled cell culture conditions and incubation protocols. redalyc.orgresearchgate.netwiley.commattioli1885journals.com
Cell Culture Conditions and Incubation Protocols
The choice of cell line is the first critical decision and should be relevant to the research question. Cells should be maintained in a logarithmic growth phase to ensure metabolic activity and reproducibility. wiley.com Standard cell culture conditions, including the appropriate growth medium, temperature (typically 37°C), and CO₂ concentration (usually 5%), must be strictly maintained. wiley.com
For incubation with 5-Fluorouridine-[6-3H], the concentration of the radiotracer and the incubation time are key variables. redalyc.orgwiley.com These parameters should be chosen based on preliminary experiments to ensure sufficient uptake and incorporation of the label without causing significant cytotoxicity that could alter cellular metabolism. A time-course experiment, where cells are harvested at different time points after the addition of the radiotracer, can provide valuable information about the kinetics of uptake, metabolism, and incorporation into macromolecules. wiley.com
Following incubation, it is essential to thoroughly wash the cells with a cold buffer to stop the metabolic processes and to remove any extracellular radiolabel, which could otherwise lead to an overestimation of intracellular radioactivity.
The table below outlines a general protocol for an in vitro cellular study using 5-Fluorouridine-[6-3H].
| Step | Description |
| Cell Seeding | Plate cells at a predetermined density and allow them to adhere and enter logarithmic growth phase. |
| Incubation | Replace the medium with fresh medium containing a known concentration of 5-Fluorouridine-[6-3H]. Incubate for the desired time period(s) at 37°C. |
| Harvesting | Remove the radioactive medium and wash the cells multiple times with a cold phosphate-buffered saline (PBS) to remove extracellular radioactivity. |
| Cell Lysis & Fractionation | Lyse the cells and separate into acid-soluble and acid-insoluble fractions. |
| Analysis | Quantify radioactivity in each fraction using liquid scintillation counting. Analyze metabolites in the acid-soluble fraction using HPLC or paper chromatography. Extract and quantify radioactivity in RNA and DNA from the acid-insoluble fraction. |
By adhering to these rigorous methodological considerations, researchers can effectively utilize 5-Fluorouridine-[6-3H] to unravel the complex cellular pharmacology of fluoropyrimidine drugs, contributing to a deeper understanding of their mechanisms of action and the development of more effective cancer therapies.
Time-Course and Concentration-Response Studies for Metabolic Tracing
Methodological rigor is paramount in designing tracer studies to ensure that the resulting data accurately reflect the metabolic processes under investigation. For 5-Fluorouridine-[6-3H] and its analogs, time-course and concentration-response studies are fundamental to understanding their pharmacokinetics and metabolic fate.
Time-course studies are designed to track the dynamic changes of the tracer and its metabolites over a specific period. These studies are crucial for determining key pharmacokinetic parameters such as uptake rates, metabolic conversion, and clearance. For instance, in studies involving the related compound 5'-deoxy-5-fluorouridine (dFUR), the clearance of an intravenously administered tracer dose of [6-3H]dFUR was determined to be 18.5 ± 2.5 mL·kg−1·min−1 in animal models. researchgate.net The design of such a study involves administering the tracer and then collecting samples (e.g., blood, tissue) at multiple, predetermined time points. Analysis of these samples allows for the construction of concentration-time curves, from which parameters like half-life and clearance are calculated. researchgate.net
In a study examining the metabolites of 5-fluorouracil (5-FU), the active metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP) was measured in tumor and normal tissues of mice at various time points after administration. nih.gov Levels of FdUMP were found to reach a dose-dependent peak within 6 hours and then declined in a biphasic manner, with an initial half-life of 6 hours and a much longer final half-life of 7-9 days. nih.gov This highlights the importance of selecting appropriate time points that can capture the initial rapid phase of metabolism as well as the slower elimination phase.
Concentration-response studies, or dose-response studies, investigate how varying the concentration of the tracer affects its metabolic processing and biological effect. These studies are essential for understanding the capacity of metabolic pathways and identifying potential saturation kinetics. nih.gov For example, research on 5'-dFUR demonstrated that its absorption after oral administration may involve saturable mechanisms. researchgate.net In vitro experiments using cell cultures are often employed to establish concentration-response relationships. In one such study, Ehrlich ascites tumor cells were incubated with varying concentrations of 5'-dFUrd (from 0.1 to 2.0 mM) to determine the enzyme kinetics of its conversion to 5-fluorouracil (FUra). researchgate.net The results showed that 5'-dFUrd has a Km of 0.633 mM for the enzyme nucleoside phosphorylase, indicating its affinity for the enzyme responsible for its metabolic activation. researchgate.net
The table below summarizes key kinetic parameters derived from time-course and concentration-response studies involving tritiated fluoropyrimidines.
| Parameter | Compound Studied | Value | Model System |
| Clearance | [6-3H]5'-deoxy-5-fluorouridine | 18.5 ± 2.5 mL·kg−1·min−1 | In vivo (animal model) |
| Oral Bioavailability | 5'-deoxy-5-fluorouridine | 63.4 ± 16.9% | In vivo (animal model) |
| Enzyme Affinity (Km) | 5'-deoxy-5-fluorouridine | 0.633 mM | In vitro (Ehrlich ascites tumor cells) |
| Metabolite Peak Time | 5-Fluorouracil (measuring FdUMP) | ~6 hours | In vivo (mice) |
| Metabolite Half-Life (initial) | 5-Fluorouracil (measuring FdUMP) | ~6 hours | In vivo (mice) |
| Metabolite Half-Life (final) | 5-Fluorouracil (measuring FdUMP) | 7-9 days | In vivo (mice) |
This table presents data synthesized from studies on fluoropyrimidine compounds to illustrate the types of parameters obtained from time-course and concentration-response studies. researchgate.netnih.gov
Application of 5-Fluorouridine-[6-3H] in Pre-clinical Animal Models for Metabolic Tracing
The use of 5-Fluorouridine-[6-3H] and its analogs in pre-clinical animal models provides invaluable insights into the in vivo behavior of fluoropyrimidine drugs. These tracer studies allow researchers to investigate drug distribution, metabolism, and mechanism of action in a whole-organism context, which is critical for drug development. nih.gov
A key application is in determining the biochemical factors that influence a drug's efficacy and toxicity. In a study using mice with P1534 ascites tumors, researchers administered 5-FU and traced the levels of its active metabolite, FdUMP, in various tissues. nih.gov They observed that after administration, FdUMP levels peaked in the ascites tumor and bone marrow. nih.gov Simultaneously, they measured the levels of the natural competing substrate, deoxyuridylate (dUMP). The study found that as FdUMP levels declined, dUMP levels progressively increased, coinciding with the recovery of DNA synthesis. nih.gov This demonstrated that the dynamic interplay between the inhibitory metabolite (FdUMP) and the natural substrate (dUMP) is a critical determinant of the drug's effect in vivo. nih.gov
Another important application is in evaluating drug delivery and targeting. Following administration of [14C]5'-dFUrd to mice, analysis of plasma and acid-soluble fractions of tissues showed that the only detectable metabolic products were FUra and its subsequent nucleotides, such as 5-fluorouridine 5'-triphosphate. researchgate.net This confirmed that the therapeutic activity of 5'-dFUrd is dependent on its conversion to FUra. researchgate.net Such studies are crucial for validating the mechanism of prodrugs, which are designed to be converted into their active form at the target site.
The following table summarizes findings from a pre-clinical animal study tracing the metabolic fate and effect of fluoropyrimidines.
| Animal Model | Tracer/Compound | Tissues Analyzed | Key Findings |
| Mice with P1534 Ascites Tumor | 5-Fluorouracil | Ascites tumor, Bone marrow, Duodenal mucosa | FdUMP levels peaked at 6 hours; a progressive accumulation of the competing substrate dUMP coincided with the recovery of thymidylate synthesis. |
| Mice | [14C]5'-deoxy-5-fluorouridine | Plasma, Various tissues | The primary metabolite was FUra, confirming that the antineoplastic activity of 5'-dFUrd depends on its enzymatic conversion to FUra. |
This table illustrates the application of fluoropyrimidine tracers in pre-clinical animal models to understand in vivo metabolism and mechanism of action. researchgate.netnih.gov
These applications in pre-clinical models are essential for bridging the gap between in vitro biochemical assays and clinical use, providing a more complete picture of a drug's metabolic pathway and its determinants of response.
Emerging Research Directions and Unanswered Questions in 5 Fluorouridine 6 3h Based Investigations
Elucidating the Full Spectrum of RNA Modifications Induced by Fluorouridine Incorporation
The incorporation of 5-Fluorouridine (B13573) into RNA is a primary mechanism of its cytotoxic effect. acs.org Historically, research focused on how this event disrupts RNA processing and function. However, emerging research seeks to understand the complete landscape of these RNA modifications and their downstream consequences. The integration of 5-FU into RNA is now understood as an extrinsic source of RNA modifications that can impact most classes of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). oup.comnih.gov
Recent investigations using advanced techniques like Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) have provided a more dynamic and detailed view of these changes. biorxiv.orgbiorxiv.org Studies have shown that 5-FU exposure leads to significant alterations in the abundance of natural RNA modifications. For instance, a notable decrease in 5-methyluridine (B1664183) (m⁵U) and pseudouridine (B1679824) (Ψ) has been observed in tRNA. biorxiv.orgnih.gov This is attributed to both the direct incorporation of the fluorinated analog and the inhibition of the "writer" enzymes responsible for these modifications, such as TRMT2A and pseudouridine synthases. biorxiv.org
Furthermore, the impact extends to rRNA, the most abundant RNA species in the cell. oup.comnih.gov The incorporation of 5-FU into rRNA creates "fluorinated active ribosomes," which can lead to translational reprogramming and affect ribosome biogenesis. oup.comnih.gov This alteration of the translational machinery is a critical aspect of 5-FU's anticancer activity. oup.com Another consequence of 5-FU incorporation is the impairment of RNA surveillance pathways. The nuclear exosome, a key complex for RNA degradation, shows reduced activity on 5-FU-containing RNA, leading to the accumulation of aberrant transcripts. nih.gov
Unanswered questions in this area revolve around the precise functional consequences of each specific modification change. How does the cell adapt to this altered "epitranscriptome"? What is the interplay between the different types of RNA modifications, and how does this contribute to drug resistance or sensitivity?
Table 1: Observed RNA Modifications and Effects Following 5-Fluorouridine Incorporation
| RNA Type | Observed Effect | Consequence | References |
| tRNA | Decrease in 5-methyluridine (m⁵U) and pseudouridine (Ψ). | Inhibition of writer enzymes (TRMT2A, PUS1); altered tRNA stability and function. | biorxiv.orgnih.gov |
| Increase in mcm⁵U and m⁵C; decrease in m⁷G and m¹A (during recovery). | Dynamic adaptation of tRNA modification patterns post-treatment. | biorxiv.orgbiorxiv.org | |
| Direct incorporation of 5-Fluorouridine. | Affects tRNA isoacceptor abundance and function. | biorxiv.org | |
| rRNA | Direct incorporation of 5-Fluorouridine. | Creation of "fluorinated active ribosomes," affecting ribosome biogenesis and inducing translational reprogramming. | oup.comnih.gov |
| Hypomodification in newly transcribed mature rRNA. | Reduced levels of mature rRNA, particularly affecting pseudouridine and ribose methylations. | nih.gov | |
| General RNA | 5-FU-containing RNA is less susceptible to degradation. | Inhibition of nuclear RNA surveillance pathways (e.g., Rrp6 subunit of the exosome). | nih.gov |
Advanced Imaging Techniques Utilizing Radiolabeled Fluoropyrimidine Analogues for Pre-clinical Research (e.g., PET applications with related tracers)
Radiolabeled compounds are indispensable tools in preclinical and clinical research, enabling non-invasive visualization of biological processes. acs.org While 5-Fluorouridine-[6-3H] is primarily used in in-vitro and animal disposition studies due to the low energy of tritium's beta emission, its mechanistic action has inspired the development of positron emission tomography (PET) tracers for clinical imaging. acs.orgnih.gov PET requires positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), which can be incorporated into fluoropyrimidine analogues to monitor metabolic activity and therapeutic response in vivo. nih.gov
Several ¹⁸F-labeled thymidine (B127349) and uridine (B1682114) analogues have been developed to image cellular proliferation, a hallmark of cancer. nih.gov These tracers are taken up by cells and phosphorylated by key enzymes, trapping them intracellularly and allowing for PET imaging.
3'-deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT) : This is one of the most well-studied proliferation tracers. Its uptake correlates with the activity of thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle. nih.govsnmjournals.org Studies have used ¹⁸F-FLT to monitor tumor response to therapies, including those involving fluoropyrimidines like capecitabine. nih.gov
1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl) uracil (B121893) (¹⁸F-FAU) and 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl) thymidine (¹⁸F-FMAU) : These are other thymidine analogues developed for PET imaging of DNA synthesis. nih.govsnmjournals.orgresearchgate.net Preclinical studies have compared their uptake and utility against ¹⁸F-FLT in various tumor models. snmjournals.org
[¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) : While not a fluoropyrimidine, ¹⁸F-FDG is the most common PET tracer and measures glucose metabolism. It is often used alongside SSTR-targeting tracers (like ⁶⁸Ga-DOTATATE) in neuroendocrine tumors (NETs) to assess tumor aggressiveness, providing complementary information to fluoropyrimidine-based chemotherapy regimens. mdpi.commdpi.com
These advanced imaging techniques allow researchers to ask critical questions in a preclinical setting. For example, can PET imaging with tracers like ¹⁸F-FLT predict which tumors will respond to 5-FU-based therapies? nih.gov How does the metabolic profile seen on a PET scan change during treatment, and does this correlate with patient outcomes? mdpi.com The development of new radiolabeled analogues continues, aiming for higher specificity and better imaging properties to further refine our understanding of tumor biology and treatment response. rsc.orgnih.gov
Table 2: Selected Radiolabeled Fluoropyrimidine Analogues and Tracers for Preclinical Research
| Tracer | Isotope | Target Process | Application in Preclinical Research | References |
| 5-Fluorouridine-[6-3H] | ³H | RNA/DNA Synthesis & Metabolism | Tracing drug disposition, bioavailability, and metabolic pathways in cell culture and animal models. | nih.govasm.org |
| ¹⁸F-FLT | ¹⁸F | DNA Synthesis (via TK1) | Non-invasive imaging of cellular proliferation; monitoring tumor response to chemotherapy. | nih.govsnmjournals.org |
| ¹⁸F-FAU | ¹⁸F | DNA Synthesis | Evaluating tumor response to treatment by imaging proliferation. | nih.gov |
| ¹⁸F-FMAU | ¹⁸F | DNA Synthesis | Comparative studies with other proliferation tracers to assess DNA synthesis rates in tumors. | snmjournals.orgmdpi.com |
| 99mTc-5-Fluorouracil | 99mTc | Drug Localization | Investigating biodistribution and potential for SPECT imaging in specific tissues like the brain. | researchgate.net |
Development of Novel Research Probes and Analogues Derived from 5-Fluorouridine-[6-3H] Studies
Insights gained from fundamental studies with 5-Fluorouridine-[6-3H] are a direct catalyst for the rational design of new chemical tools and therapeutic agents. uq.edu.au Understanding the metabolic pathways, mechanisms of action, and modes of resistance associated with 5-Fluorouridine allows for the creation of novel probes and analogues with improved properties.
Prodrug Development : One major research direction is the development of prodrugs that can be delivered more effectively and activated selectively in tumor tissue. By understanding the enzymes that metabolize 5-Fluorouridine, chemists can design precursor molecules that are more stable in circulation, have better oral bioavailability, or are specifically cleaved into the active drug by enzymes overexpressed in cancer cells. acs.orgnih.govacs.org For example, dipeptide prodrugs of floxuridine (B1672851) (a related compound) have been shown to have increased metabolic stability and enhanced uptake in cancer cells. acs.org
Fluorescent Probes : To study the downstream effects of fluoropyrimidine-induced DNA damage, researchers have developed novel fluorescent probes. These probes can detect specific DNA lesions or the activity of repair enzymes like uracil-DNA glycosylase (UDG), which is responsible for excising misincorporated uracil and 5-fluorouracil (B62378) from DNA. plos.org These tools allow for real-time visualization of DNA damage and repair in living cells, offering a deeper mechanistic understanding. mdpi.com
Next-Generation PET Tracers : As discussed in section 8.2, the knowledge of 5-Fluorouridine's mechanism directly informs the design of new PET tracers. For instance, if a particular resistance mechanism involves the upregulation of a specific transporter protein, a radiolabeled version of a substrate for that transporter could be developed as a probe to non-invasively detect this resistance. snmjournals.org
The ultimate goal is to create a feedback loop where basic research with tools like 5-Fluorouridine-[6-3H] identifies new targets and mechanisms, which then drives the engineering of novel probes and drugs. These new agents, in turn, can be used to further interrogate the biological system, leading to a continuous cycle of discovery and innovation.
Q & A
Basic Research Questions
Q. How is 5-Fluorouridine-[6-³H] synthesized and purified for experimental use?
- Methodological Answer : The synthesis of 5-Fluorouridine-[6-³H] typically involves tritium labeling at the 6-position of the uracil ring. Tritium incorporation is achieved via catalytic halogen-tritium exchange or enzymatic methods. Post-synthesis, purification is performed using reverse-phase HPLC under low-temperature conditions (37°C) to prevent degradation of the labile compound. Ethanol-water mixtures (e.g., 7:3 or 1:1 ratios) are common solvents for stabilization .
- Example Protocol :
| Step | Method | Conditions |
|---|---|---|
| Tritiation | Halogen-tritium exchange | Catalytic, inert atmosphere |
| Purification | Reverse-phase HPLC | C18 column, 0.1% TFA in water/acetonitrile gradient |
| Stabilization | Solvent mixture | Ethanol:water (7:3), stored at -80°C |
Q. What are the primary applications of 5-Fluorouridine-[6-³H] in studying nucleotide metabolism?
- Methodological Answer : The radiolabeled compound is used to trace nucleotide incorporation into DNA/RNA and assess enzyme-substrate interactions. For example, in studies of thymidylate synthase (TS), [6-³H]-labeled 5-fluorouridine derivatives (e.g., FdUMP) enable quantification of ternary complex formation with TS and folate cofactors. Scintillation counting after separation of free vs. bound ligands (via acidic activated charcoal) is a standard approach .
Advanced Research Questions
Q. How can researchers optimize the detection of 5-Fluorouridine-[6-³H] incorporation into nucleic acids while minimizing radiolabel degradation?
- Methodological Answer : Degradation is mitigated by:
- Low-temperature processing : Hydrolysis at 37°C to preserve tritium integrity .
- Rapid analysis : Immediate post-extraction HPLC or liquid scintillation counting.
- Stabilizers : Use of antioxidants (e.g., 2-mercaptoethanol) in buffers to reduce radiolytic damage.
- Validation : Parallel assays with non-radioactive analogs (e.g., LC-MS) confirm specificity and rule out artifacts .
Q. What experimental strategies resolve contradictions between 5-Fluorouridine-[6-³H] incorporation rates and observed biological effects?
- Methodological Answer : Contradictions may arise from:
- Metabolic diversion : Quantify metabolites (e.g., 5-fluorouracil) via HPLC to assess off-target pathways.
- Time-course experiments : Track label retention (e.g., Figure 3B in ) to distinguish incorporation vs. excision.
- Controls : Use knockout cell lines (e.g., TS-deficient) to isolate specific enzyme contributions .
Q. How do intracellular folate levels influence the binding affinity of 5-Fluorouridine-[6-³H] to thymidylate synthase (TS)?
- Methodological Answer : Folate cofactors (e.g., 5-CHO-H₄folate) modulate TS-[6-³H]FdUMP binding. Experimental designs include:
- Dose-response assays : Vary folate concentrations and measure bound [6-³H]FdUMP via scintillation counting .
- Competition studies : Compare natural (6R)-CH₂-H₄folate vs. synthetic analogs to assess stereochemical effects (Figure 3A in ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in 5-Fluorouridine-[6-³H] stability across experimental setups?
- Methodological Answer : Discrepancies often stem from:
- Solvent composition : Ethanol-water ratios impact stability; validate with fresh vs. aged stock solutions .
- pH sensitivity : Avoid alkaline conditions (e.g., >pH 8) to prevent base-catalyzed degradation .
- Inter-lab variability : Standardize protocols using reference materials (e.g., NIST-traceable standards).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
